molecular formula C12H11NO3 B1395536 3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone CAS No. 54289-76-8

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

Cat. No. B1395536
CAS RN: 54289-76-8
M. Wt: 217.22 g/mol
InChI Key: NGXLZSYWEVIMPO-UHFFFAOYSA-N
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Description

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone (AHMQ) is a quinolinone-based compound that has been used in a variety of scientific research applications. It is a versatile compound, with multiple potential applications in the field of biochemistry and physiology. AHMQ has been studied for its ability to act as a potential inhibitor of enzymes, as a synthetic intermediate for drug synthesis and for its potential as a potential therapeutic agent.

Scientific Research Applications

Antimicrobial Applications

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: has been studied for its antimicrobial properties. It shows potential in combating various bacterial and fungal pathogens. This compound could be a key ingredient in developing new antibiotics and antifungal agents, addressing the growing concern of antimicrobial resistance .

Anticancer Research

Research indicates that quinolinone derivatives exhibit anticancer activities. The unique structure of 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone may interfere with the proliferation of cancer cells, making it a candidate for further studies in cancer treatment .

Antitubercular Activity

The compound has shown promise in antitubercular activity, suggesting its use in treating tuberculosis. Its mechanism may involve inhibiting the growth of Mycobacterium tuberculosis, the bacteria responsible for the disease .

Cardiovascular Drug Development

Due to its structural characteristics, 3-acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone could be utilized in creating cardiovascular drugs. It may help in the development of treatments for various heart conditions .

Neuroprotective Agent

This compound has potential as a neuroprotective agent. It could contribute to treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s by protecting nerve cells from damage .

Dye and Pigment Industry

In the dye and pigment industry, the compound’s chemical structure can be exploited to develop new dyes with specific properties for textiles and other materials .

Corrosion Inhibition

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone: has been investigated for its role in corrosion inhibition, particularly in protecting metals from oxidative damage. This application is crucial in extending the life of metal components in various industries .

Synthesis of Organic Compounds

The compound serves as a synthon in the synthesis of a wide range of organic compounds. Its reactivity allows for the creation of complex molecules that can have diverse applications in medicinal chemistry and material science .

properties

IUPAC Name

3-acetyl-4-hydroxy-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7(14)10-11(15)8-5-3-4-6-9(8)13(2)12(10)16/h3-6,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXLZSYWEVIMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715987
Record name 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-Acetyl-4-hydroxy-1-methyl-2(1H)-quinolinone

CAS RN

54289-76-8
Record name 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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